Cas no 50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride)

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride structure
50971-79-4 structure
Nome del prodotto:2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
Numero CAS:50971-79-4
MF:C14H14N2S
MW:242.339361667633
MDL:MFCD22192242
CID:1074824
PubChem ID:24197196

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
    • 2-(phenothiazin-10-yl)ethanamine hydrochloride
    • NSC253547
    • NSC-253547
    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine
    • NSC 253547
    • DTXSID10638959
    • GF-0032
    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1)
    • 50971-79-4
    • MFCD22192242
    • 2-phenothiazin-10-ylethanamine;hydrochloride
    • LAVBLPLCRGKRCC-UHFFFAOYSA-N
    • 1082712-62-6
    • SCHEMBL14697550
    • AKOS015991432
    • 2-(10H-phenothiazin-10-yl)ethanamine hydrochloride
    • 2-(10H-phenothiazin-10-yl)ethan-1-aminehydrochloride
    • MDL: MFCD22192242
    • Inchi: 1S/C14H14N2S/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10,15H2
    • Chiave InChI: GEQNUMNORCDKBC-UHFFFAOYSA-N
    • Sorrisi: S1C2C(=CC=CC=2)N(CCN)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 278.0644474g/mol
  • Massa monoisotopica: 278.0644474g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.6Ų

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR310012-5g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
5g
£1041.00 2025-02-20
Key Organics Ltd
GF-0032-25G
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
25g
£2970.00 2025-02-09
A2B Chem LLC
AG55227-5mg
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
5mg
$214.00 2024-04-19
A2B Chem LLC
AG55227-1g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
1g
$392.00 2024-04-19
A2B Chem LLC
AG55227-5g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
5g
$1255.00 2024-04-19
Apollo Scientific
OR310012-10g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
10g
£1848.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581887-500mg
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 98%
500mg
¥1896.00 2024-05-11
Apollo Scientific
OR310012-25g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
25g
£4158.00 2025-02-20
eNovation Chemicals LLC
K04963-1g
10H-Phenothiazine-10-ethanamine HCl
50971-79-4 >95%
1g
$468 2025-02-28
eNovation Chemicals LLC
K04963-5g
10H-Phenothiazine-10-ethanamine HCl
50971-79-4 >95%
5g
$1395 2025-02-28

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 12 - 15 h, 0 °C
Riferimento
Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors
Johnson, Delna; Hussain, Javeena; Bhoir, Siddhant; Chandrasekaran, Vaishali; Sahrawat, Parul; et al, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease
Gorecki, Lukas ; Uliassi, Elisa ; Bartolini, Manuela ; Janockova, Jana; Hrabinova, Martina; et al, ACS Chemical Neuroscience, 2021, 12(9), 1698-1715

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 - 6 h, rt
Riferimento
A Focused Library of Psychotropic Analogues with Neuroprotective and Neuroregenerative Potential
Uliassi, Elisa ; Pena-Altamira, Luis Emiliano; Morales, Aixa V.; Massenzio, Francesca; Petralla, Sabrina; et al, ACS Chemical Neuroscience, 2019, 10(1), 279-294

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  80 - 100 °C
Riferimento
Synthesis of some phenothiazine derivatives
Huseynova, A. T.; Mammadova, R. E.; Maharramov, A. M.; Aliyev, I. A.; Allahverdiyev, M. A., Kimya Problemlari, 2009, (4), 688-691

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Raw materials

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preparation Products

Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd